Solvolysis Rate: 128-Fold Carbocation Destabilization Versus the Saturated Analog Tosylate
The tosylate derivative of 2,2,5,5-tetramethylcyclopent-3-en-1-one (compound 18 in the original study) undergoes solvolysis with a relative rate of 1.0, whereas the corresponding tosylate of the saturated analog 2,2,5,5-tetramethylcyclopentanol (compound 6) reacts 128 times faster under identical conditions. This 128:1 rate ratio is the largest inductive retardation documented in a cyclopentyl solvolysis system and was predicted by theoretical calculations before experimental confirmation [1]. Two additional comparators—2,2,3,4,5,5-hexamethylcyclopent-3-en-1-yl tosylate and 2,2,5,5-tetramethyl-3,4-bis(methylene)cyclopent-1-yl tosylate—show intermediate relative rates of 5.9 and 5.4, respectively, further confirming that the C=C double bond in the target compound's framework exerts a uniquely strong −I effect unmatched by additional methyl substitution or exocyclic methylene groups [1].
| Evidence Dimension | Relative solvolysis rate (tosylate leaving group, 80% v/v ethanol/water, 95 °C) |
|---|---|
| Target Compound Data | Relative rate = 1.0 (2,2,5,5-tetramethylcyclopent-3-en-1-yl tosylate, compound 18) |
| Comparator Or Baseline | 2,2,5,5-Tetramethylcyclopentyl tosylate (compound 6): 128; 2,2,3,4,5,5-Hexamethylcyclopent-3-en-1-yl tosylate (compound 13): 5.9; 2,2,5,5-Tetramethyl-3,4-bis(methylene)cyclopent-1-yl tosylate (compound 16): 5.4 |
| Quantified Difference | 128-fold slower than saturated analog; 5.4- to 5.9-fold slower than bis-methylene and hexamethyl analogs |
| Conditions | Solvolysis in 80% (v/v) ethanol/water at 95 °C; kinetics measured by relative rate method with 2,2,5,5-tetramethylcyclopent-3-en-1-yl tosylate as reference (k_rel = 1.0) |
Why This Matters
This 128-fold reactivity differential provides an experimentally validated, quantitative basis for selecting the enone-derived tosylate when strong inductive electron withdrawal from a C=C bond is required—no other cyclopentyl tosylate in the study approaches this magnitude of rate suppression.
- [1] Bentley, T. W.; Irrgang, B.; Mayr, H.; Schleyer, P. v. R. Inductive effects in neighboring-group participation. Destabilization of carbocations by CC double bonds in solvolyses of 2,2,5,5-tetramethylcyclopent-3-en-1-yl tosylates. J. Org. Chem. 1988, 53 (15), 3492–3498. View Source
